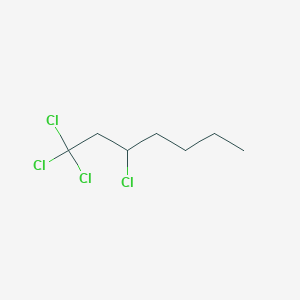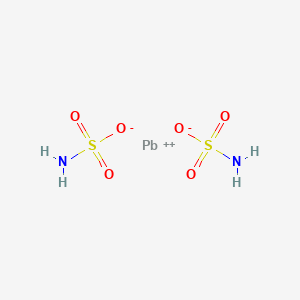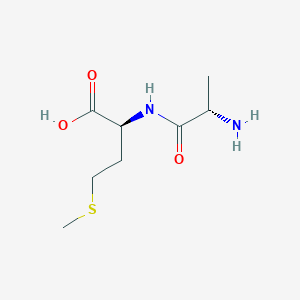
Pargeverine
Übersicht
Beschreibung
Es zeigt einen dualen Wirkmechanismus, indem es an muskarinische und Kalziumrezeptoren bindet, was zu seiner krampflösenden Wirkung beiträgt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und Methanol, wobei Ammoniumacetat als Katalysator dient .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pargeverinhydrochlorid umfasst die Verwendung von Hochleistungsflüssigchromatographie (HPLC) zur Trennung und Quantifizierung der Verbindung. Der Prozess beinhaltet die Verwendung von Edelstahlsäulen, die mit endgekapptem Octadecylsilyl-Siliciumgel gefüllt sind, und einer mobilen Phase, die aus Acetonitril, Methanol und Ammoniumacetat besteht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as acetonitrile and methanol, with ammonium acetate as a catalyst .
Industrial Production Methods
The industrial production of pargeverine hydrochloride involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the compound. The process includes the use of stainless steel columns packed with end-capped octadecylsilyl silica gel and a mobile phase composed of acetonitrile, methanol, and ammonium acetate .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pargeverin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pargeverin, wie z. B. seine hydroxylierten, reduzierten und substituierten Formen. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden oft hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Pargeverin wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
Pargeverin entfaltet seine Wirkung durch einen dualen Wirkmechanismus:
Musculotrope Wirkung: Wirkt direkt auf glatte Muskelzellen des viszeralen Bereichs, indem es L-Typ-Kalziumkanäle blockiert, Muskelkontraktionen verhindert und Krämpfe reduziert.
Anticholinerge Wirkung: Blockiert mäßig und nicht selektiv muskarinische M2- und M3-Rezeptoren, hemmt die cholinerge Transmission und trägt so weiter zu seiner krampflösenden Wirkung bei.
Wirkmechanismus
Pargeverine exerts its effects through a dual mechanism of action:
Musculotropic Action: Acts directly on visceral smooth muscle cells by blocking L-type calcium channels, preventing muscle contraction and reducing spasms.
Anticholinergic Action: Moderately and non-selectively blocks muscarinic M2 and M3 receptors, inhibiting cholinergic transmission and further contributing to its antispasmodic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dicyclomin: Ein weiteres krampflösendes Medikament, das zur Behandlung des Reizdarmsyndroms eingesetzt wird.
Hyoscin: Wird zur Behandlung von Reisekrankheit sowie postoperativem Erbrechen und Übelkeit eingesetzt.
Oxybutynin: Wird zur Behandlung der überaktiven Blase und Harninkontinenz eingesetzt.
Einzigartigkeit von Pargeverin
Pargeverin ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl musculotrope als auch anticholinerge Wirkungen kombiniert. Diese duale Wirkung macht es besonders effektiv bei der Behandlung einer Vielzahl von krampfartigen Erkrankungen und bietet im Vergleich zu anderen krampflösenden Medikamenten eine breitere therapeutische Anwendung .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPHCSSJLHAKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048386 | |
| Record name | Pargeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-13-5 | |
| Record name | 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13479-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargeverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pargeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARGEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















